molecular formula C22H18O3 B119473 1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione CAS No. 142472-13-7

1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione

Cat. No. B119473
M. Wt: 330.4 g/mol
InChI Key: IMICPPMXUFKEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione, also known as Flavone-8-acetic acid (FAA), is a synthetic flavonoid compound that has been extensively studied for its potential therapeutic applications. FAA is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Mechanism Of Action

The exact mechanism of action of FAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines like interleukin-2 and interferon-gamma. FAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.

Biochemical And Physiological Effects

FAA has been shown to have several biochemical and physiological effects, including reducing tumor growth, reducing blood pressure, improving endothelial function, reducing inflammation and oxidative stress, and inducing apoptosis in cancer cells. FAA has also been shown to increase the production of natural killer cells, which are immune cells that play a role in killing cancer cells.

Advantages And Limitations For Lab Experiments

FAA has several advantages for lab experiments, including its solubility in organic solvents like ethanol, methanol, and chloroform, and its ability to induce apoptosis in cancer cells. However, FAA also has some limitations, including its potential toxicity at high doses and its limited bioavailability.

Future Directions

There are several future directions for research on FAA, including studying its potential therapeutic applications in other diseases like diabetes and Alzheimer's disease, improving its bioavailability, and developing new synthetic methods for its production. Other future directions include studying its potential synergistic effects with other drugs and developing new formulations for its delivery.

Synthesis Methods

FAA can be synthesized by a variety of methods, including the condensation of 4-benzyloxybenzaldehyde with acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to produce FAA. Another method involves the reaction of 4-benzyloxybenzoyl chloride with phenylacetic acid in the presence of a base like triethylamine to produce FAA.

Scientific Research Applications

FAA has been studied for its potential therapeutic applications in cancer treatment, cardiovascular diseases, and inflammation. In cancer treatment, FAA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, FAA has been shown to reduce blood pressure and improve endothelial function. In inflammation, FAA has been shown to reduce inflammation and oxidative stress.

properties

CAS RN

142472-13-7

Product Name

1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-phenyl-3-(4-phenylmethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C22H18O3/c23-21(18-9-5-2-6-10-18)15-22(24)19-11-13-20(14-12-19)25-16-17-7-3-1-4-8-17/h1-14H,15-16H2

InChI Key

IMICPPMXUFKEQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3

Other CAS RN

142472-13-7

synonyms

1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione

Origin of Product

United States

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